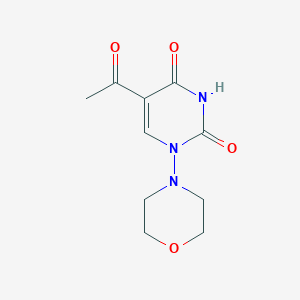
5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione, also known as 5-AMPP, is a synthetic compound that has been the subject of scientific research for its potential applications in various fields. It is a derivative of morpholine, an organic compound commonly used in the production of detergents and other household products. 5-AMPP has been studied for its properties as an inhibitor of several enzymes, including cyclooxygenase and 5-lipoxygenase. As a result, it has been explored for its potential to treat various diseases, including inflammation, cancer, and metabolic disorders.
Applications De Recherche Scientifique
5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione has been studied for its potential to treat various diseases. It has been investigated for its ability to inhibit the activity of cyclooxygenase and 5-lipoxygenase enzymes, which are involved in the production of inflammatory mediators. As a result, 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione has been studied for its potential to treat inflammation and cancer. In addition, it has been explored for its potential to treat metabolic disorders such as obesity and diabetes.
Mécanisme D'action
The mechanism of action of 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione is believed to involve the inhibition of cyclooxygenase and 5-lipoxygenase enzymes. These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. By inhibiting the activity of these enzymes, 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione is thought to reduce the production of inflammatory mediators and thus reduce inflammation.
Biochemical and Physiological Effects
5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione has been studied for its potential to reduce inflammation, as well as its effects on cancer and metabolic disorders. In animal studies, 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione has been shown to reduce inflammation in a variety of tissues, including the skin, lungs, and joints. In addition, it has been shown to reduce the growth of cancer cells in vitro and in vivo. Finally, 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione has been studied for its potential to reduce obesity and improve glucose metabolism in mice.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione in laboratory experiments has several advantages. First, it is relatively easy to synthesize, making it ideal for use in research studies. In addition, it has been shown to be effective in reducing inflammation, cancer cell growth, and metabolic disorders in animal models. However, there are also some limitations to its use in laboratory experiments. For example, its effects on humans have not been fully studied, and thus its safety and efficacy in humans is unknown.
Orientations Futures
The potential applications of 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione are vast, and further research is needed to understand its full potential. Future research should focus on its safety and efficacy in humans, as well as its potential to treat other diseases. In addition, further research should explore its potential to treat other metabolic disorders, such as fatty liver disease and cardiovascular disease. Finally, further research should explore the mechanism of action of 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione, as well as its potential to be used in combination with other drugs.
Méthodes De Synthèse
The synthesis of 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione is relatively simple and can be achieved through a three-step process. The first step involves the reaction of morpholine with acetic anhydride, followed by a reaction with 1-chloro-4-nitrobenzene. The final step is the reaction of the product with 5-amino-1-methylpyridin-2-one, which yields 5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione.
Propriétés
IUPAC Name |
5-acetyl-1-morpholin-4-ylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-7(14)8-6-13(10(16)11-9(8)15)12-2-4-17-5-3-12/h6H,2-5H2,1H3,(H,11,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSNLPRQHODUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)NC1=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-1-morpholino-2,4(1H,3H)-pyrimidinedione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

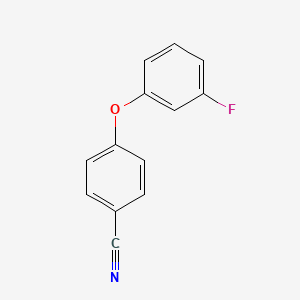

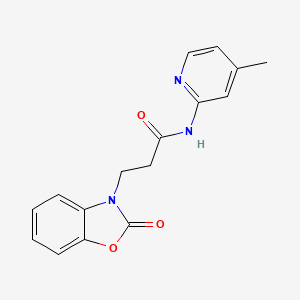
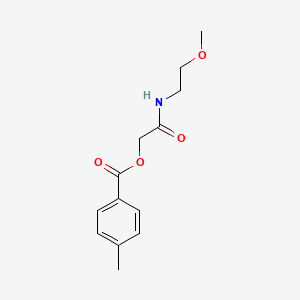
![4-{[6-bromo-2-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2540308.png)
![(E)-3-(dimethylamino)-1-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]-2-propen-1-one](/img/structure/B2540310.png)
![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4,7-dichlorobenzo[d]thiazole](/img/structure/B2540311.png)
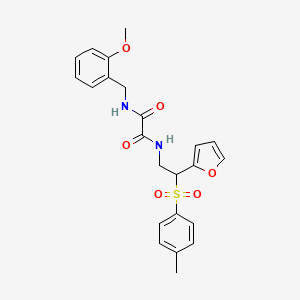
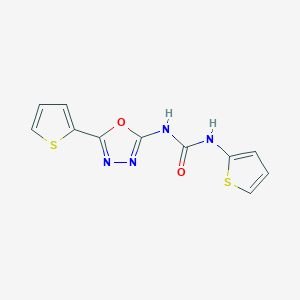

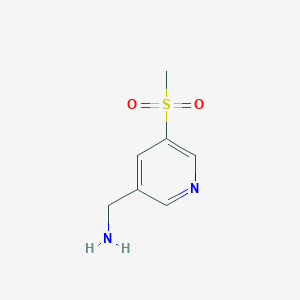
![4-(N-benzyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2540321.png)
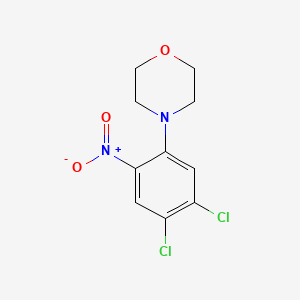
![3-[(4-chlorophenyl)methyl]-8-(2-hydroxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2540324.png)